Cas no 6121-25-1 (Ethyl 2-[4-(dimethylamino)anilino]-2-oxoacetate)

Ethyl 2-[4-(dimethylamino)anilino]-2-oxoacetate structure
6121-25-1 structure
Product Name:Ethyl 2-[4-(dimethylamino)anilino]-2-oxoacetate
CAS-nummer:6121-25-1
MF:C12H16N2O3
MW:236.267043113708
CID:1626121
PubChem ID:595794
Update Time:2025-04-21

Ethyl 2-[4-(dimethylamino)anilino]-2-oxoacetate Chemische en fysische eigenschappen

Naam en identificatie

    • Ethyl 2-[4-(dimethylamino)anilino]-2-oxoacetate
    • AC1LC7O0
    • MCULE-1636871254
    • CBMicro_011221
    • SureCN978362
    • 4-Propyl-allophansaeure-ethylester
    • AKOS001721831
    • STK086057
    • CB14315
    • ZINC02951502
    • SMSF0014462
    • AC1LC7O0; MCULE-1636871254; CBMicro_011221; SureCN978362; 4-Propyl-allophansaeure-ethylester; AKOS001721831; STK086057; CB14315; ZINC02951502; SMSF0014462;
    • BIM-0011416.P001
    • 24451-13-6
    • DTXSID50344300
    • Ethyl [4-(dimethylamino)anilino](oxo)acetate #
    • Acetic acid, 2-[[4-(dimethylamino)phenyl]amino]-2-oxo-, ethyl ester
    • N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester
    • Acetic acid, 2-(4-dimethylaminophenyl)-2-oxo-, ethyl ester
    • SR-01000511025-1
    • ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate
    • SR-01000511025
    • ETHYL {[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}FORMATE
    • ETHYL([4-(DIMETHYLAMINO)PHENYL]AMINO)(OXO)ACETATE
    • EN300-235960
    • CS-0299201
    • SCHEMBL978362
    • Ethyl 2-((4-(dimethylamino)phenyl)amino)-2-oxoacetate
    • ETHYL ([4-(DIMETHYLAMINO)PHENYL]AMINO)(OXO)ACETATE
    • 6121-25-1
    • Inchi: 1S/C12H16N2O3/c1-4-17-12(16)11(15)13-9-5-7-10(8-6-9)14(2)3/h5-8H,4H2,1-3H3,(H,13,15)
    • InChI-sleutel: XRTFATLKBTZWRI-UHFFFAOYSA-N
    • LACHT: O(CC)C(C(NC1C=CC(=CC=1)N(C)C)=O)=O

Berekende eigenschappen

  • Exacte massa: 236.11618
  • Monoisotopische massa: 236.116092
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 5
  • Complexiteit: 271
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.6
  • Topologisch pooloppervlak: 58.6

Experimentele eigenschappen

  • Dichtheid: 1.199
  • Brekindex: 1.583
  • PSA: 58.64
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